Cas no 1706460-99-2 (6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid)

6-(1,3-Thiazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a thiazole moiety at the 6-position and a carboxylic acid group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both nitrogen and sulfur heteroatoms enhances its potential as a ligand in coordination chemistry or as a building block for bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling the development of amides, esters, and other derivatives. The compound’s rigid aromatic framework contributes to stability and selectivity in target applications.
6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid structure
1706460-99-2 structure
Product Name:6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid
CAS No:1706460-99-2
MF:C9H6N2O2S
MW:206.221140384674
CID:6028741
PubChem ID:90489747
Update Time:2025-10-28

6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 6-(4-thiazolyl)-
    • AKOS024462292
    • 1706460-99-2
    • EN300-748987
    • Inchi: 1S/C9H6N2O2S/c12-9(13)7-3-1-2-6(11-7)8-4-14-5-10-8/h1-5H,(H,12,13)
    • InChI Key: VTUWRQNRZYQCIU-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=NC(C2=CSC=N2)=CC=C1

Computed Properties

  • Exact Mass: 206.01499861g/mol
  • Monoisotopic Mass: 206.01499861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 91.3Ų

Experimental Properties

  • Density: 1.440±0.06 g/cm3(Predicted)
  • Boiling Point: 462.3±35.0 °C(Predicted)
  • pka: 3.31±0.10(Predicted)

6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid Pricemore >>

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Additional information on 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid

Recent Advances in the Study of 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid (CAS: 1706460-99-2)

The compound 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid (CAS: 1706460-99-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a thiazole-pyridine scaffold, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid as a building block for the design of selective kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further preclinical evaluations.

In addition to its role in oncology, this compound has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel thiazole-pyridine hybrids derived from 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid. These hybrids displayed broad-spectrum activity against drug-resistant bacterial strains, with minimal cytotoxicity toward mammalian cells. The findings suggest that this scaffold could serve as a promising lead for the development of next-generation antibiotics.

Furthermore, the compound's potential in modulating inflammatory pathways has been explored. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that derivatives of 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid could effectively inhibit the production of pro-inflammatory cytokines in vitro. The researchers attributed this activity to the compound's ability to interfere with key signaling pathways involved in inflammation, such as the NF-κB pathway.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid derivatives. Recent efforts have focused on improving solubility and bioavailability through structural modifications. For instance, a 2023 patent application disclosed the development of prodrugs and salt forms of this compound to enhance its therapeutic potential.

In conclusion, 6-(1,3-thiazol-4-yl)pyridine-2-carboxylic acid (CAS: 1706460-99-2) represents a versatile scaffold with diverse applications in drug discovery. Ongoing research aims to further elucidate its mechanisms of action and expand its therapeutic utility. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.

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